Chemical structure and properties of N-piperidin-1-yl-methanesulfonamide
Chemical structure and properties of N-piperidin-1-yl-methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-piperidin-1-yl-methanesulfonamide, also known as 1-(methylsulfonyl)piperidine, is a sulfonamide derivative of the ubiquitous piperidine heterocyclic scaffold. The piperidine ring is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds, prized for its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] The incorporation of the methanesulfonyl group at the 1-position of the piperidine ring significantly modifies its electronic and steric properties, offering a unique chemical entity for exploration in drug discovery and medicinal chemistry. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of N-piperidin-1-yl-methanesulfonamide, along with a discussion of the known biological activities of related piperidine-sulfonamide compounds and protocols for their evaluation.
Chemical Structure and Properties
N-piperidin-1-yl-methanesulfonamide is characterized by a central piperidine ring where the nitrogen atom is directly bonded to a methanesulfonyl group. This structural arrangement imparts specific chemical and physical properties to the molecule.
Chemical Structure:
Figure 1: Chemical structure of N-piperidin-1-yl-methanesulfonamide.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 3989-48-8 | [3] |
| Molecular Formula | C₆H₁₃NO₂S | [3] |
| Molecular Weight | 163.24 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Characterization
The synthesis of N-piperidin-1-yl-methanesulfonamide is typically achieved through the reaction of piperidine with methanesulfonyl chloride. This is a standard procedure for the formation of sulfonamides from secondary amines.
General Synthesis Workflow
The synthesis involves the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct.
Figure 2: General workflow for the synthesis of N-piperidin-1-yl-methanesulfonamide.
Detailed Experimental Protocol (Adapted)
The following protocol is adapted from the synthesis of a similar compound, 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, and can be optimized for the synthesis of N-piperidin-1-yl-methanesulfonamide.[4]
Materials:
-
Piperidine
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve piperidine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.0 eq) to the cooled solution with stirring.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-piperidin-1-yl-methanesulfonamide.
Spectroscopic Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of organic molecules.[7]
1H NMR:
-
A singlet corresponding to the methyl protons of the sulfonyl group is expected around 2.8-3.0 ppm.
-
A multiplet for the four protons on the carbons adjacent to the nitrogen (positions 2 and 6 of the piperidine ring) is expected around 3.2-3.4 ppm.
-
Multiplets for the remaining six protons of the piperidine ring (positions 3, 4, and 5) are expected in the range of 1.5-1.8 ppm.
13C NMR:
-
A signal for the methyl carbon of the sulfonyl group is expected around 35-40 ppm.
-
A signal for the carbons adjacent to the nitrogen (C2 and C6) is expected around 45-50 ppm.
-
Signals for the other piperidine carbons (C3, C4, and C5) are expected in the range of 20-30 ppm.
Experimental Protocol: NMR Analysis [7]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Processing: Process the spectra using appropriate NMR software.
2.3.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For N-piperidin-1-yl-methanesulfonamide, characteristic absorption bands are expected for the sulfonyl group.
-
S=O Asymmetric Stretch: ~1320-1350 cm⁻¹
-
S=O Symmetric Stretch: ~1140-1160 cm⁻¹
-
C-H Stretches (Aliphatic): ~2850-2950 cm⁻¹
2.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-piperidin-1-yl-methanesulfonamide, the molecular ion peak [M]⁺ would be expected at m/z = 163. A common fragmentation pattern would involve the loss of the methylsulfonyl group or cleavage of the piperidine ring.
Biological Activity and Potential Applications
While specific biological data for N-piperidin-1-yl-methanesulfonamide is limited in the public domain, the broader class of piperidine-containing sulfonamides has been extensively studied and shown to exhibit a wide range of pharmacological activities.[8][9][10]
Known Activities of Related Compounds
-
Antimicrobial Activity: Many sulfonamide derivatives are known for their antibacterial properties. Novel thiazolidinones containing a 1-(methylsulfonyl)piperidine moiety have demonstrated good antimicrobial activity.[11]
-
Enzyme Inhibition: Sulfonamides are a well-known class of enzyme inhibitors. Piperidine-sulfonamide derivatives have been investigated as inhibitors of various enzymes.
-
Anticancer Activity: The piperidine scaffold is a key component in numerous anticancer agents.[12][13] The introduction of a sulfonamide group can modulate the biological activity and pharmacokinetic properties of these compounds.
-
Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs.[2]
The methylsulfonyl group is a bioisostere for other functional groups and is often incorporated into drug candidates to improve their metabolic stability and solubility.
Potential Signaling Pathways for Investigation
Given the diverse activities of piperidine derivatives, several signaling pathways could be relevant for investigating the biological effects of N-piperidin-1-yl-methanesulfonamide.
Figure 3: Potential signaling pathways and molecular targets for N-piperidin-1-yl-methanesulfonamide.
Experimental Protocols for Biological Evaluation
3.3.1. Antimicrobial Activity Assay (Broth Microdilution)
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a serial dilution of N-piperidin-1-yl-methanesulfonamide in the broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
3.3.2. Cell Viability Assay (MTT Assay) [13]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-piperidin-1-yl-methanesulfonamide for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Safety and Handling
Potential Hazards:
-
Piperidine: Highly flammable, toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[14][15]
-
Sulfonamides: May cause skin and eye irritation. Some individuals may have allergic reactions to sulfonamides.
Recommended Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
Conclusion
N-piperidin-1-yl-methanesulfonamide represents a simple yet intriguing molecule at the intersection of two important pharmacophores. Its synthesis is straightforward, and its structure provides a solid foundation for further chemical modifications to explore structure-activity relationships. While specific biological data for this compound is sparse, the well-documented activities of related piperidine-sulfonamide derivatives suggest that it holds potential for investigation in various therapeutic areas, including oncology, infectious diseases, and neuroscience. This guide provides the foundational information necessary for researchers to synthesize, characterize, and begin to explore the biological potential of this and related compounds.
References
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